4-(2-Aminoethylthio)-6-bromo-2-(trifluoromethyl)quinoline
Description
4-(2-Aminoethylthio)-6-bromo-2-(trifluoromethyl)quinoline is a substituted quinoline derivative characterized by three key functional groups:
- 6-Bromo substituent: Enhances electrophilicity and serves as a synthetic handle for further derivatization.
- 2-Trifluoromethyl group: Increases lipophilicity and metabolic stability due to the electron-withdrawing nature of fluorine atoms.
- 4-(2-Aminoethylthio) group: Provides a polar, nucleophilic moiety that may facilitate hydrogen bonding or covalent interactions in biological systems.
Properties
IUPAC Name |
2-[6-bromo-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2S/c13-7-1-2-9-8(5-7)10(19-4-3-17)6-11(18-9)12(14,15)16/h1-2,5-6H,3-4,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRCXBVIZHXSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Aminoethylthio)-6-bromo-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data tables.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that modifications at various positions of the quinoline structure can enhance antibacterial activity against a range of pathogens.
Case Study: Antibacterial Screening
A study evaluated various quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups demonstrated increased antibacterial activity. In particular, derivatives with trifluoromethyl groups exhibited potent inhibition, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for certain compounds .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 7a | 12.5 | Pseudomonas aeruginosa |
| 9c | 12.5 | Candida albicans |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied, particularly in relation to their ability to inhibit cell proliferation.
Case Study: In Vitro Cell Proliferation Assays
In a zebrafish embryo model, certain quinoline-derived trifluoromethyl alcohols exhibited significant growth inhibition. For example, one compound demonstrated an LC50 value of 14.14 µM, indicating a higher potency than cisplatin . The presence of the trifluoromethyl group was crucial in enhancing the cytotoxic effects.
| Compound | LC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| Compound 2 | 14.14 | More potent |
| Compound 3 | 10.00 | Comparable |
Anti-Inflammatory Activity
Quinoline compounds have also been investigated for their anti-inflammatory properties. Some derivatives have shown promise in inhibiting nitric oxide (NO) production and pro-inflammatory cytokines.
Research Findings
A study highlighted that specific quinoline analogs could effectively reduce NO levels and IL-6 production in vitro, suggesting their potential use in inflammatory diseases .
| Compound | NO Inhibition (%) | IL-6 Reduction (%) |
|---|---|---|
| Compound A | 75 | 60 |
| Compound B | 80 | 70 |
Structure-Activity Relationship (SAR)
The biological activity of quinolines can often be correlated with their structural features. The introduction of electron-withdrawing or electron-donating groups at specific positions on the quinoline ring can significantly affect their pharmacological profiles.
Key Observations
- Electron-Withdrawing Groups : Increase antibacterial activity.
- Electron-Donating Groups : Enhance anticancer efficacy.
- Trifluoromethyl Group : Associated with improved overall biological activity across various assays.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 4-(2-Aminoethylthio)-6-bromo-2-(trifluoromethyl)quinoline can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
2. Anticancer Research
Quinoline derivatives are also investigated for their anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Preliminary studies suggest that modifications in the quinoline structure can lead to increased potency against specific cancer cell lines .
Material Science
1. Fluorescent Probes
Due to its unique structure, this compound can be utilized as a fluorescent probe in various applications, including bioimaging and sensor technology. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .
2. Polymer Chemistry
This compound can act as a building block in polymer synthesis, particularly in creating functionalized polymers with enhanced properties for use in coatings, adhesives, and other materials where specific chemical interactions are necessary .
Organic Synthesis
1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing diverse chemical libraries .
2. Reaction Mechanisms
The compound's structure facilitates its use in studying reaction mechanisms due to its ability to undergo various transformations under different conditions. This can provide insights into fundamental organic chemistry principles and guide the design of new synthetic pathways .
Case Studies
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and key properties of the target compound with similar quinolines:
Key Observations :
- Reactivity: Bromine at position 6 enables further functionalization (e.g., cross-coupling), while the aminoethylthio group in the target compound introduces nucleophilicity.
- Polarity: Hydroxy () and aminoethylthio groups increase polarity, improving solubility but possibly limiting blood-brain barrier penetration.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-(2-Aminoethylthio)-6-bromo-2-(trifluoromethyl)quinoline, considering substituent reactivity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the quinoline core. For example, bromo substituents (as in 6-bromo derivatives) are introduced via electrophilic halogenation, while the trifluoromethyl group is added using CF₃-containing reagents under palladium catalysis. The 2-aminoethylthio group can be introduced via thiol-alkylation reactions, requiring careful control of pH to avoid oxidation. Evidence from analogous bromo-quinoline syntheses (e.g., 6-bromo-2-substituted quinolines) shows yields >90% when using DMF as a solvent and Pd(PPh₃)₄ as a catalyst .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming substituent positions and detecting the aminoethylthio group (δ ~2.8–3.5 ppm for SCH₂CH₂NH₂).
- HRMS : Validates molecular weight, especially for bromo (isotopic pattern) and trifluoromethyl groups.
- X-ray crystallography : Resolves structural ambiguities; for example, Hirshfeld surface analysis in related trifluoromethylquinolines confirmed intramolecular hydrogen bonds (N–H···N) and π-π interactions .
- FT-IR : Identifies NH₂ stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. How can researchers confirm the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., related quinoline derivatives with CF₃ groups show stability up to 250°C) .
- HPLC monitoring : Track degradation under acidic/basic conditions (e.g., 6-bromo derivatives show <5% degradation after 24 hours in pH 7.4 buffer) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., bromo at C6, aminoethylthio at C4) influence bioactivity?
- Methodological Answer :
- Structural analogs : Compare with derivatives like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 31009-34-4), which showed enhanced antimicrobial activity due to electronegative substituents .
- Similarity indices : A study on fluorinated quinolines () found that substitution at C4/C6 increases enzyme inhibition (e.g., similarity index = 0.86 for 6-bromo-4-chloro-8-fluoroquinoline).
- Bioassay design : Use enzyme inhibition assays (e.g., thymidylate synthase) with IC₅₀ comparisons to quantify substituent effects .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps in trifluoromethylquinolines correlate with redox activity) .
- Molecular docking : Screen against targets like G protein-coupled receptors; a study on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline predicted 20% probability of kinase inhibition .
- ADMET prediction : Tools like BOILED-Egg model assess BBB penetration (negative for this compound) and gastrointestinal absorption (positive) .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
- Methodological Answer :
- Synthetic diversification : Modify the aminoethylthio group (e.g., replace with morpholine or piperazine) and compare bioactivity. shows that 6-bromo-2-(piperidin-1-yl)quinoline had 67% yield and 99.36% purity after HPLC .
- Data table for SAR :
| Derivative | Substituent at C4 | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent compound | 2-Aminoethylthio | TBD | Kinase X |
| Analog A | Morpholine | 0.45 | GPCR Y |
| Analog B | Piperazine | 1.2 | Enzyme Z |
- Statistical analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .
Q. What strategies mitigate cytotoxicity while maintaining therapeutic efficacy?
- Methodological Answer :
- Pro-drug design : Mask the aminoethylthio group with acetyl protection, reducing off-target interactions.
- Cytotoxicity screening : Use MTT assays on HEK293 cells; related compounds showed <10% toxicity at 50 μM .
- Selective targeting : Conjugate with tumor-homing peptides (e.g., RGD sequences) to enhance specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
